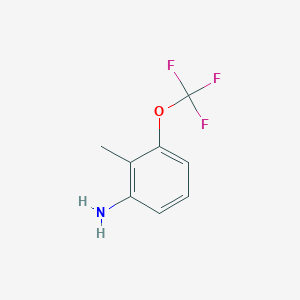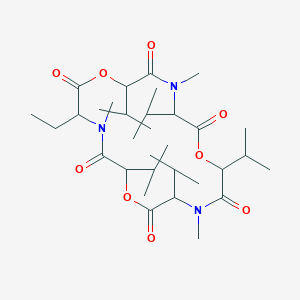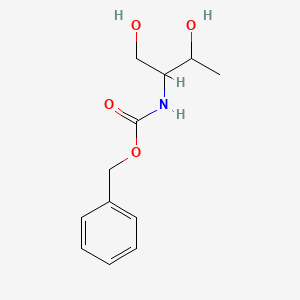
2-Methyl-3-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-3-(trifluorometoxi)anilina es un compuesto orgánico que pertenece a la clase de anilinas sustituidas con trifluorometoxi. Se caracteriza por la presencia de un grupo trifluorometoxi (-OCF3) unido al anillo de benceno, junto con un grupo metil (-CH3) y un grupo amino (-NH2)
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Metil-3-(trifluorometoxi)anilina típicamente implica la trifluorometoxilación de derivados de anilina. Un método común incluye la reacción de 2-clorofenol con éter trifluorometil en presencia de una base, seguido de nitración y reducción para obtener el derivado de anilina deseado .
Métodos de Producción Industrial: La producción industrial de 2-Metil-3-(trifluorometoxi)anilina puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, temperaturas controladas y condiciones de presión para facilitar el proceso de trifluorometoxilación de manera eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-Metil-3-(trifluorometoxi)anilina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas o derivados nitroso correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: Las reacciones de sustitución electrofílica aromática pueden introducir diferentes sustituyentes en el anillo de benceno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) con paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como el bromo (Br2) o agentes clorantes para las reacciones de sustitución.
Productos Principales:
Oxidación: Quinonas y derivados nitroso.
Reducción: Derivados amino.
Sustitución: Anilinas halogenadas y otros derivados sustituidos.
Aplicaciones Científicas De Investigación
2-Metil-3-(trifluorometoxi)anilina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Industria: El compuesto se utiliza en la producción de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Metil-3-(trifluorometoxi)anilina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas o receptores al unirse a sus sitios activos. El grupo trifluorometoxi mejora la lipofilicidad del compuesto, lo que facilita su interacción con los bolsillos hidrofóbicos en las proteínas . Esta interacción puede modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Compuestos Similares:
- 2-Metil-3-(trifluorometil)anilina
- 2-Fluoro-3-(trifluorometil)anilina
- 4-(Trifluorometoxi)anilina
Comparación: 2-Metil-3-(trifluorometoxi)anilina es única debido a la presencia tanto de un grupo trifluorometoxi como de un grupo metil en el anillo de benceno. Esta combinación confiere propiedades químicas distintas, como una mayor estabilidad y lipofilicidad, en comparación con sus análogos . El grupo trifluorometoxi también mejora la capacidad del compuesto para participar en reacciones químicas específicas, lo que lo convierte en un intermedio valioso en la síntesis orgánica .
Comparación Con Compuestos Similares
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
- 4-(Trifluoromethoxy)aniline
Comparison: 2-Methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to its analogs . The trifluoromethoxy group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
2-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,12H2,1H3 |
Clave InChI |
ZWBPDLJHVSDEJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)


![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)

![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)
![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)



![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)
